Carbazochrome is derived from the oxidation of certain phenolic compounds. The D3 variant indicates that this compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in various analytical applications and pharmacokinetic studies.
Carbazochrome-D3 falls under the broader classification of pharmaceutical compounds, specifically as a hemostatic agent and a potential tracer in metabolic studies due to its deuterium labeling.
The synthesis of Carbazochrome-D3 typically involves several chemical reactions, including oxidation and deuteration processes. One common method includes the following steps:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the synthesized compound.
Carbazochrome-D3 has a complex molecular structure characterized by its phenolic core and various functional groups that contribute to its biological activity. The incorporation of deuterium alters its isotopic composition without significantly changing its chemical properties.
The molecular formula for carbazochrome is typically . For the D3 variant, the presence of deuterium replaces some hydrogen atoms in the structure, resulting in a modified formula reflecting this isotopic substitution.
Carbazochrome-D3 participates in several chemical reactions that are critical for its function as a hemostatic agent:
The reactions involving carbazochrome-D3 are typically carried out under controlled laboratory conditions to optimize yields and minimize by-products. Analytical techniques such as mass spectrometry and infrared spectroscopy are used to analyze reaction products and confirm their structures.
Carbazochrome-D3 functions primarily through its interaction with blood components to promote clotting. The mechanism involves:
Research indicates that carbazochrome's effectiveness as a hemostatic agent can be attributed to its ability to modulate various biochemical pathways involved in coagulation.
Characterization studies using techniques like HPLC have shown that carbazochrome-D3 maintains high purity levels (>95%) when synthesized under optimal conditions.
Carbazochrome-D3 has several applications in scientific research:
Carbazochrome, first identified as the semicarbazone derivative of adrenochrome, emerged in pharmaceutical research as a hemostatic agent targeting capillary and parenchymal hemorrhage. Its mechanism involves platelet aggregation via α-adrenoreceptor activation, triggering the PLC IP3/DAG pathway to increase intracellular calcium—a process critical for thromboxane A2 synthesis and platelet shape change [1]. The development of deuterated analogs like Carbazochrome-d3 represents an evolutionary advancement in analytical chemistry, driven by the need for precise quantification of the parent compound in complex biological matrices. The synthesis of Carbazochrome-d3 specifically addresses limitations in traditional assays, where endogenous compounds or matrix interferents compromised analytical accuracy [2].
Table 1: Key Characteristics of Carbazochrome and Carbazochrome-d3
Property | Carbazochrome | Carbazochrome-d3 |
---|---|---|
Molecular Formula | C₁₀H₁₂N₄O₃ | C₁₀H₉D₃N₄O₃ |
Molecular Weight | 236.231 g/mol | 239.25 g/mol |
IUPAC Name | [(3-Hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea | 2-(3-hydroxy-1-(methyl-d₃)-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazine-1-carboxamide |
Primary Application | Hemostatic agent | Mass spectrometry internal standard |
Deuterium (²H) labeling has revolutionized drug metabolism studies and quantitative bioanalysis due to its negligible mass difference compared to hydrogen, coupled with significant biochemical stability. Deuterated internal standards exhibit nearly identical chromatographic behavior to their protiated analogs but are distinguishable via mass spectrometry. This allows them to correct for analyte loss during sample preparation, ionization suppression/enhancement in MS interfaces, and matrix effects. Crucially, replacing three hydrogen atoms with deuterium at the methyl group (–CD₃) in Carbazochrome-d3 minimizes isotopic exchange risks while providing a +3 Da mass shift—sufficient for chromatographic resolution from unlabeled drug molecules [2] [6]. The strategic use of deuterium also circumvents metabolic "hot spots," maintaining isotopic integrity during extraction and analysis. This is particularly vital for Carbazochrome, which undergoes complex enzymatic transformations in vivo [5]. Recent applications in hemorrhoid treatment trials and HHT (Hereditary Hemorrhagic Telangiectasia) research underscore the demand for precise carbazochrome quantification, further validating the need for deuterated standards [3].
Carbazochrome-d3 (C₁₀H₉D₃N₄O₃) serves as an essential internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its primary function is to compensate for variability in sample processing, ionization efficiency, and matrix effects by mirroring the physicochemical properties of native Carbazochrome. When spiked into biological samples (e.g., plasma, urine) at a known concentration prior to extraction, it experiences identical sample preparation conditions as the analyte. The +3 Da mass shift enables unambiguous detection in selected reaction monitoring (SRM) transitions, eliminating co-elution interferences [2]. However, methodological rigor is required: Deuterium isotope effects can cause slight retention time differences (0.1–0.3 min) in reverse-phase chromatography due to altered hydrophobicity. If this shift positions the IS in a region of differential ion suppression, quantification errors may arise [6]. Additionally, Carbazochrome-d3 must carry deuterium atoms remote from labile functional groups to prevent isotopic scrambling during extraction or analysis, a principle validated in vitamin D assays where deuterium placement impacted accuracy by up to 25% [5].
Table 2: Analytical Applications of Carbazochrome-d3 in Pharmaceutical Research
Application Context | Technique | Key Advantage | Reference |
---|---|---|---|
Quantification in Biomarkers | LC-MS/MS | Corrects for matrix effects in plasma/urine | [2] |
Metabolic Stability Assays | HPLC-MS | Tracks metabolic fate without isotopic interference | [5] |
Pharmacokinetic Studies | UPLC-MS/MS | Compensates for extraction efficiency losses | [6] |
Method Validation | Isotope Dilution MS | Provides 0% tolerance in quality control via exact matching | [2] |
Carbazochrome-d3 exemplifies best practices in isotopically labeled IS design:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7